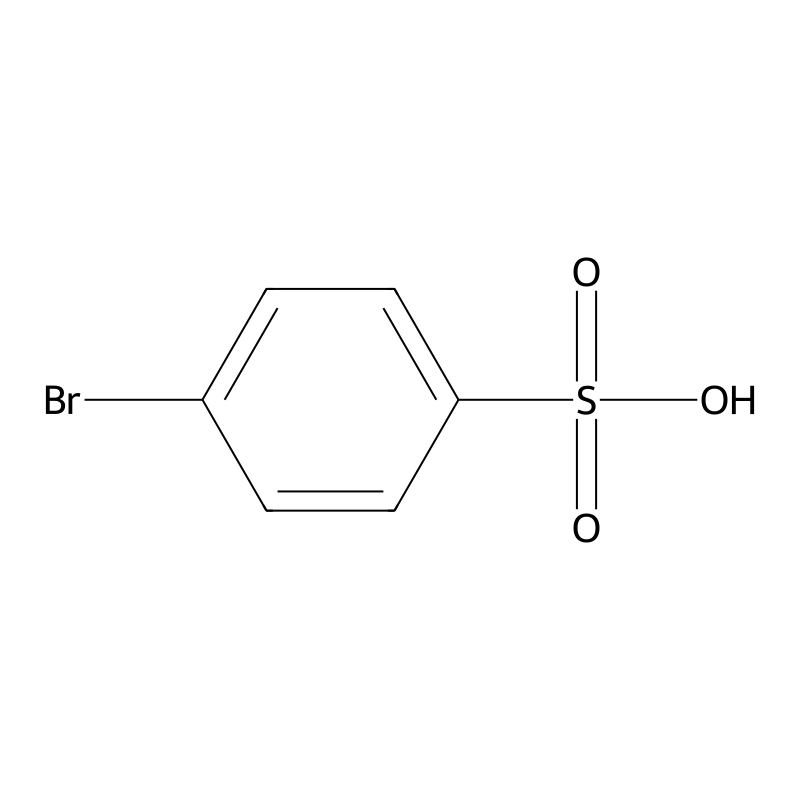

4-Bromobenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Intermediate in the production of other chemicals: 4-BSA serves as a versatile intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pesticides. Its sulfonic acid group makes it reactive and allows for diverse functional group transformations. Source: Sigma-Aldrich product page:

Medicinal Chemistry

- Modulation of biological activity: 4-BSA can be used as a building block in the design and synthesis of novel drugs. By incorporating 4-BSA into a molecule, researchers can potentially modulate its biological activity, such as improving its potency, selectivity, or water solubility. Source: Research article on the synthesis of 4-BSA derivatives with anticonvulsant activity

Material Science

- Synthesis of functional materials: 4-BSA can be employed in the preparation of functional materials with specific properties. For instance, it can be used as a precursor for the synthesis of conducting polymers, which have applications in organic electronics and batteries. Source: Research article on the use of 4-BSA in the synthesis of sulfonated poly(ether ketone) for proton exchange membranes

4-Bromobenzenesulfonic acid is an aromatic sulfonic acid characterized by the presence of a bromine atom and a sulfonic acid group attached to a benzene ring. Its chemical formula is , with a molecular weight of approximately 237.07 g/mol. This compound is notable for its high solubility in water and its ability to act as a strong electrophile in various

4-Bromobenzenesulfonic acid is a corrosive irritant. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. It is also suspected to be a mutagen []. Standard laboratory safety protocols for handling corrosive materials should be followed when working with this compound [].

- Mechanism of Action: 4-Bromobenzenesulfonic acid itself likely doesn't have a specific mechanism of action in biological systems. However, it can serve as a precursor for other bioactive molecules.

- Case Studies: Due to its role as an intermediate, specific case studies on 4-Bromobenzenesulfonic acid are not readily available in scientific literature.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.

- Electrophilic Aromatic Substitution: The sulfonic acid group can activate the aromatic ring for further substitution reactions, allowing for the introduction of other functional groups.

- Formation of Sulfonamides: It can react with amines to form sulfonamide compounds, which are significant in medicinal chemistry.

These reactions underscore its versatility as a reagent in organic synthesis.

Research indicates that 4-Bromobenzenesulfonic acid exhibits various biological activities. It has been studied for its potential antibacterial properties and as an inhibitor in certain enzymatic reactions. Its interaction with biological systems is facilitated by its ability to form hydrogen bonds and engage in hydrophobic interactions due to its aromatic structure .

Several methods exist for synthesizing 4-Bromobenzenesulfonic acid:

- Sulfonation of Bromobenzene: Bromobenzene can be treated with sulfuric acid and sulfur trioxide to introduce the sulfonic acid group.

- Bromination of Benzenesulfonic Acid: Benzenesulfonic acid can be brominated using bromine or other brominating agents under controlled conditions.

- Hydration Method: The monohydrate form can be synthesized through hydration processes involving the anhydrous compound .

These methods highlight the compound's accessibility for laboratory synthesis.

4-Bromobenzenesulfonic acid finds applications across various fields:

- Dye Manufacturing: It serves as an intermediate in the synthesis of azo dyes.

- Pharmaceuticals: Utilized in the preparation of sulfonamide drugs and other medicinal compounds.

- Chemical Research: Acts as a reagent for developing new synthetic pathways and studying reaction mechanisms.

The compound's utility in these domains underscores its importance in both industrial and academic settings.

Studies on 4-Bromobenzenesulfonic acid have focused on its interactions with various biological molecules. It has been shown to interact with proteins and enzymes, influencing their activity. Such interactions are crucial for understanding its potential therapeutic applications and toxicity profiles .

Several compounds share structural similarities with 4-Bromobenzenesulfonic acid, each possessing unique characteristics:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Sodium 4-bromobenzenesulfonate | C₆H₄BrO₃SNa | Salt form, more soluble in water |

| 4-Bromonaphthalene-1-sulfonic acid | C₁₁H₉BrO₃S | Contains naphthalene structure; different reactivity |

| Sodium 9,10-dibromoanthracene-2-sulfonate | C₁₄H₈Br₂O₃S | Contains dibromo structure; used in organic synthesis |

| 8-Bromonaphthalene-1-sulfonic acid | C₁₁H₉BrO₃S | Similar to 4-bromonaphthalene but with different positioning |

These compounds illustrate variations in structure and functionality while highlighting the unique position of 4-Bromobenzenesulfonic acid within this group due to its specific applications and reactivity patterns .

Aromatic sulfonation, the process by which 4-Bromobenzenesulfonic acid is typically synthesized, has been a fundamental reaction in organic chemistry for over a century. Along with nitration and chlorination, it represents one of the most widely used electrophilic aromatic substitution reactions. The development of methods for introducing sulfonate groups into aromatic systems has been a continuing area of research interest, with various approaches developed to improve efficiency, selectivity, and environmental sustainability.

Historically, aromatic sulfonic acids have played a crucial role in organic synthesis, serving as intermediates in the preparation of dyes, pharmaceuticals, and various industrial chemicals. The discovery that sulfonic acid groups could be displaced by other nucleophiles expanded their utility as directing groups in organic synthesis, enabling the introduction of substituents that could not be installed directly.

Significance in Contemporary Chemical Research

4-Bromobenzenesulfonic acid (C6H5BrO3S) is classified as an aromatic sulfonic acid with a molecular weight of 237.07 g/mol. Its structure features a benzene ring with a bromine atom at the para position relative to a sulfonic acid group. This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis.

The compound serves as an important building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity is influenced by both the electron-withdrawing sulfonic acid group and the bromine atom, making it useful for a range of transformations in modern synthetic chemistry.

Current Research Challenges and Opportunities

Current research involving 4-Bromobenzenesulfonic acid focuses on developing more efficient and environmentally friendly synthesis methods. Traditional sulfonation processes often involve harsh conditions and generate significant waste, prompting researchers to explore greener alternatives. For example, the use of 1,3-disulfonic acid imidazolium chloride in water at 50°C represents a more environmentally friendly approach to synthesizing sulfonated compounds.

The development of new synthetic methodologies that utilize 4-Bromobenzenesulfonic acid as a building block represents another area of ongoing research. The compound's dual functionality—featuring both a bromine substituent and a sulfonic acid group—makes it a versatile starting material for the synthesis of complex molecules through various transformation pathways.

Desulfonylation reactions represent one of the most important transformation pathways for 4-bromobenzenesulfonic acid, involving the selective cleavage of carbon-sulfur bonds to yield sulfur-free organic products. These reactions proceed through multiple mechanistic pathways, each characterized by distinct reaction conditions and substrate selectivity patterns [1] [2].

Reductive Desulfonylation Mechanisms

Reductive desulfonylation of 4-bromobenzenesulfonic acid and related aromatic sulfonates proceeds through several distinct mechanistic pathways. The classical metal amalgam approach utilizes sodium amalgam, aluminum amalgam, magnesium, or samarium(II) iodide as reducing agents under mild to moderate heating conditions [3] [2]. Mechanistic studies indicate that electron transfer to the sulfone generates a radical anion intermediate that undergoes fragmentation to produce a sulfinate anion and an organic radical. The organic radical is immediately reduced and protonated to yield the final desulfonylated product [3] [2].

The Hantzsch ester-mediated reductive desulfonylation represents a more recent development in the field. This methodology employs Hantzsch ester anion with potassium tert-butoxide in dimethyl sulfoxide under visible light irradiation [4] [5]. The reaction mechanism involves the formation of the Hantzsch ester anion in situ through reaction with potassium tert-butoxide, followed by photoinduced electron transfer to the sulfonate substrate. The resulting radical anion undergoes fragmentation to generate the desired desulfonylated product with yields typically ranging from 70 to 96 percent [4] [5].

Advanced reductive desulfonylation systems have been developed utilizing polysulfide anions as photocatalysts. These systems operate under visible light irradiation with potassium formate as a co-reductant, achieving excellent yields of 85 to 95 percent for both aromatic and alkyl sulfonamides [6]. The polysulfide anions serve a dual role, functioning as both photocatalyst and electron donor, thereby eliminating the need for traditional metal-based reducing agents [6].

| Mechanism Type | Reducing Agent/Catalyst | Reaction Conditions | Substrate Scope | Typical Yield Range (%) |

|---|---|---|---|---|

| Reductive Desulfonylation - Metal Amalgam | Sodium amalgam, Aluminum amalgam, Magnesium, Samarium(II) iodide | Room temperature to moderate heating | Alkyl, alkenyl, allylic sulfones | 60-95 |

| Reductive Desulfonylation - Hantzsch Ester | Hantzsch ester anion with KOtBu | Room temperature, visible light, DMSO | N-sulfonyl heterocycles, arylsulfonamides | 70-96 |

| Reductive Desulfonylation - Polysulfide Anions | Polysulfide anions with potassium formate | Visible light irradiation, mild conditions | Aromatic and alkyl sulfonamides | 85-95 |

| Reductive Desulfonylation - Titanium Catalysis | Titanium(III) chloride with zinc | Room temperature, transition metal catalyst | α-Sulfonyl nitriles and ketones | 56-85 |

Photocatalytic Desulfonylation Systems

Photocatalytic desulfonylation systems have emerged as highly efficient methodologies for the selective cleavage of carbon-sulfur bonds in aromatic sulfonates. Ruthenium-based photocatalytic systems utilize ruthenium sensitizers in combination with peroxydisulfate under visible light activation [7]. The mechanism involves the photoinduced generation of highly reactive radical species that facilitate efficient sulfur oxidation and subsequent desulfonylation [7].

Benzimidazolium aryloxide betaines represent a novel class of photocatalysts for desulfonylative transformations. These compounds serve as visible light-absorbing electron donor photocatalysts in cooperation with 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) for efficient oxyamination reactions of α-sulfonylketones [8]. The photocatalytic system generates α-ketoalkyl radicals through single electron transfer and subsequent sulfinate elimination, with TEMPO serving both as a radical trap and as a reductant for catalyst regeneration [8].

Paracyclophane-based coumarin derivatives have been developed as effective organo-photocatalysts for light-induced desulfonylation processes. These compounds promote the reductive cleavage of sulfonamides under light irradiation at low catalyst loadings in the presence of Hantzsch ester [9]. The photocatalytic mechanism involves the generation of reducing equivalents through visible light absorption, followed by electron transfer to the sulfonamide substrate [9].

Metal-Mediated Desulfonylation Processes

Transition metal-catalyzed desulfonylation has been extensively developed for the selective cleavage of aromatic sulfonate bonds. Titanium(III)-catalyzed desulfonylation provides access to functionalized alkyl nitrile building blocks from α-sulfonyl nitriles, circumventing traditional base-mediated α-alkylation conditions [10] [11]. The reaction tolerates numerous functional groups including free alcohols, esters, and amides, and can be applied to the α-desulfonylation of ketones [10] [11].

Preliminary mechanistic studies indicate a catalyst-dependent mechanism involving homolytic carbon-sulfur cleavage. The titanium catalyst facilitates single electron transfer to the sulfone substrate, generating a radical anion that undergoes fragmentation to produce the desired organic radical and sulfinate anion [10] [11].

Magnesium metal-mediated reductive desulfonylation has been developed for trifluoromethylated substrates. The process requires activation of magnesium with mercury(II) chloride in highly polar solvents such as dimethylformamide [12]. The reaction provides an alternative approach for efficient trifluoromethylation of aldehydes through a reductive desulfonylation pathway [12].

Protodesulphonylation Reactions

Protodesulphonylation reactions represent the reverse of aromatic sulfonation, involving the hydrolytic cleavage of the carbon-sulfur bond under acidic conditions. These reactions proceed through an electrophilic substitution mechanism and are characterized by their reversible nature and strong dependence on reaction conditions [1] [13].

Role of Dilute Hydrochloric Acid in Reverse Sulfonation

Dilute hydrochloric acid plays a crucial role in protodesulphonylation reactions by shifting the equilibrium toward the desulfonated products. The mechanism involves protonation of the sulfonic acid group, followed by nucleophilic attack by water and subsequent elimination of sulfur trioxide [13] [14]. The reaction is thermodynamically driven by the removal of sulfur trioxide from the reaction mixture, either through formation of sulfuric acid or by reaction with water [13] [14].

The effectiveness of dilute hydrochloric acid in promoting reverse sulfonation is attributed to its ability to protonate the sulfonic acid group while providing a nucleophilic water molecule for the substitution reaction. According to Le Châtelier's principle, the addition of protons shifts the equilibrium toward the formation of the aromatic compound and sulfur trioxide [13].

Thermodynamic and Kinetic Considerations

The thermodynamic and kinetic parameters of protodesulphonylation reactions have been extensively studied through mechanistic investigations. Kinetic studies of mesitylenesulfonic acid desulfonation in sulfuric acid reveal a primary kinetic isotope effect of 2.8 ± 0.3 (kH/kD), indicating that the reaction rate is controlled by proton transfer [15] [16]. The high value of the Brönsted coefficient (α = 0.88 ± 0.04) suggests that the transition state structure is close to a sigma complex [15] [16].

The desulfonation of benzenesulfonic acid and toluenesulfonic acids follows first-order kinetics with respect to the initial sulfonic acid concentration. The reaction rates are highly dependent on temperature and sulfuric acid concentration, with optimal conditions typically involving 65-85 weight percent sulfuric acid at temperatures ranging from 120 to 155°C [17].

| Reaction Type | Temperature Range (°C) | Acid Concentration (wt%) | Kinetic Isotope Effect (kH/kD) | Activation Energy (kcal/mol) | Mechanism Type |

|---|---|---|---|---|---|

| Protodesulfonylation of mesitylenesulfonic acid | 25 | 0-80 H2SO4 | 2.8 ± 0.3 | Not reported | A-SE2 (Electrophilic substitution) |

| Protodesulfonylation of p-toluenesulfonic acid | 120-155 | 65-85 H2SO4 | Not reported | Variable with temperature | A-SE2 (Electrophilic substitution) |

| Benzenesulfonic acid desulfonation | 120-155 | 65-85 H2SO4 | Not reported | Variable with temperature | A-SE2 (Electrophilic substitution) |

The activation energy for protodesulphonylation reactions varies with temperature and acid concentration, reflecting the complex interplay between thermodynamic and kinetic factors. The reaction mechanism follows an A-SE2 pathway, characterized by the formation of a sigma complex intermediate followed by elimination of the sulfonic acid group [15] [16].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 4-bromobenzenesulfonic acid proceed through the addition-elimination mechanism characteristic of nucleophilic aromatic substitution. The electron-withdrawing nature of both the bromine and sulfonic acid substituents activates the aromatic ring toward nucleophilic attack [18] [19].

The reaction mechanism involves the initial addition of the nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups in ortho and para positions relative to the leaving group [18] [19].

Common nucleophiles that react with 4-bromobenzenesulfonic acid include hydroxide ions, alkoxide ions, amine nucleophiles, halide ions, cyanide ions, and thiolate ions. The reaction conditions typically require elevated temperatures and polar aprotic solvents to facilitate nucleophilic attack [18] [19].

| Nucleophile | Typical Conditions | Activation Requirements | Mechanism | Typical Yield (%) |

|---|---|---|---|---|

| Hydroxide ion (OH⁻) | Aqueous base, elevated temperature | Electron-withdrawing groups required | Addition-elimination (SNAr) | 70-90 |

| Alkoxide ions (OR⁻) | Alcoholic solution, base catalysis | Electron-withdrawing groups required | Addition-elimination (SNAr) | 65-85 |

| Amine nucleophiles | Amine solvent or base catalysis | Electron-withdrawing groups required | Addition-elimination (SNAr) | 60-80 |

| Halide ions (Cl⁻, Br⁻) | High temperature, polar aprotic solvent | Strong electron-withdrawal needed | Addition-elimination (SNAr) | 50-75 |

| Cyanide ion (CN⁻) | Polar aprotic solvent, moderate temperature | Moderate electron-withdrawal sufficient | Addition-elimination (SNAr) | 75-90 |

| Thiolate ions (RS⁻) | Basic conditions, polar solvent | Electron-withdrawing groups required | Addition-elimination (SNAr) | 60-80 |

The regioselectivity of nucleophilic substitution reactions is determined by the relative activating effects of the bromine and sulfonic acid substituents. The sulfonic acid group, being a stronger electron-withdrawing group, preferentially activates positions ortho and para to itself for nucleophilic attack [18] [19].

Electrophilic Substitution Reactions

Electrophilic substitution reactions of 4-bromobenzenesulfonic acid are significantly influenced by the strong electron-withdrawing nature of the sulfonic acid group. The sulfonic acid substituent acts as a powerful meta-directing group, deactivating the aromatic ring toward electrophilic attack while directing incoming electrophiles to the meta position [20] [21].

The reaction mechanism follows the classical electrophilic aromatic substitution pathway, involving the formation of a sigma complex intermediate. However, the presence of the electron-withdrawing sulfonic acid group reduces the electron density of the aromatic ring, making the initial electrophilic attack more difficult and slower compared to unsubstituted benzene [20] [21].

Common electrophiles that react with 4-bromobenzenesulfonic acid include nitronium ions, halogens in the presence of Lewis acid catalysts, acyl cations, alkyl carbocations, and sulfur trioxide. The reaction conditions typically require more forcing conditions compared to reactions with electron-rich aromatic compounds [20] [21].

| Electrophile | Product Formation | Regioselectivity | Directing Effect | Relative Rate |

|---|---|---|---|---|

| Nitronium ion (NO₂⁺) | Nitro derivatives | Meta to SO₃H group | Strong meta-directing | Slow (deactivated ring) |

| Bromine (Br₂/FeBr₃) | Brominated products | Meta to SO₃H group | Strong meta-directing | Slow (deactivated ring) |

| Chlorine (Cl₂/FeCl₃) | Chlorinated products | Meta to SO₃H group | Strong meta-directing | Slow (deactivated ring) |

| Acetyl cation (CH₃CO⁺) | Acetylated products | Meta to SO₃H group | Strong meta-directing | Very slow (deactivated ring) |

| Alkyl carbocations (R⁺) | Alkylated products | Meta to SO₃H group | Strong meta-directing | Very slow (deactivated ring) |

| Sulfur trioxide (SO₃) | Disulfonated products | Meta to SO₃H group | Strong meta-directing | Moderate (acidic conditions) |

The meta-directing effect of the sulfonic acid group is attributed to its ability to destabilize the sigma complex intermediates formed at the ortho and para positions through resonance interactions. The negative charge in these intermediates cannot be delocalized onto the positively charged sulfur atom, making them energetically unfavorable [20] [21].

Functionalization of the Aromatic Ring

Functionalization of the aromatic ring in 4-bromobenzenesulfonic acid provides access to a diverse array of substituted aromatic compounds through selective modification of the existing substituents or introduction of new functional groups. The unique electronic properties of the compound, resulting from the combination of electron-withdrawing bromine and sulfonic acid substituents, create distinctive reactivity patterns that can be exploited for synthetic purposes [22] .

The aromatic ring functionalization strategies include direct electrophilic substitution, nucleophilic substitution, metal-catalyzed cross-coupling reactions, and radical-mediated transformations. Each approach offers distinct advantages in terms of regioselectivity, functional group tolerance, and reaction conditions [22] .

Metal-catalyzed cross-coupling reactions represent particularly versatile approaches for aromatic ring functionalization. The bromine substituent serves as an excellent leaving group for palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of various carbon-based substituents while retaining the sulfonic acid functionality [22] .

The sulfonic acid group can also serve as a traceless directing group for C-H activation reactions. This approach enables the selective functionalization of specific aromatic positions followed by removal of the sulfonic acid group through desulfonylation, providing access to substitution patterns that would be difficult to achieve through direct electrophilic substitution [22] .

Radical-mediated aromatic functionalization has emerged as a complementary approach to traditional ionic mechanisms. These reactions typically proceed under mild conditions and exhibit excellent functional group tolerance. The sulfonic acid group can participate in radical processes either as a leaving group or as a directing element for radical addition reactions [22] .

The choice of functionalization strategy depends on the desired substitution pattern, the nature of the functional group to be introduced, and the compatibility with existing substituents. The electron-withdrawing nature of both the bromine and sulfonic acid groups must be considered when selecting appropriate reaction conditions and reagents [22] .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive